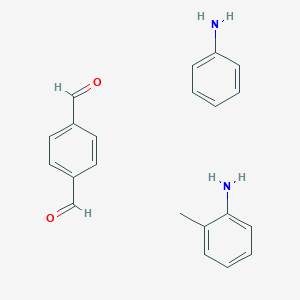
Aniline;2-methylaniline;terephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline;2-methylaniline;terephthalaldehyde is a complex polymeric compound It is synthesized through the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine, followed by maleation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated involves several steps:
Polymerization: The initial step involves the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine. This reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the desired polymer.
Maleation: The resulting polymer is then subjected to maleation, where maleic anhydride is introduced
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale reactors are used to carry out the polymerization process, ensuring consistent quality and yield.
Continuous Maleation: The maleation step is performed continuously to maintain efficiency and productivity.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline;2-methylaniline;terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, altering its properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted variants with different functional groups.
Wissenschaftliche Forschungsanwendungen
Aniline;2-methylaniline;terephthalaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological assays and experiments.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.
Wirkmechanismus
The mechanism by which 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine: This compound is similar but lacks the maleated modification.
1,4-Benzenedicarboxaldehyde, polymer with benzenamine: Another related compound, differing in the absence of 2-methylbenzenamine.
Uniqueness
Aniline;2-methylaniline;terephthalaldehyde stands out due to its maleated modification, which enhances its chemical properties and broadens its range of applications.
This detailed article provides a comprehensive overview of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
129217-90-9 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
InChI-Schlüssel |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Kanonische SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















